Drometrizole trisiloxane

Descripción

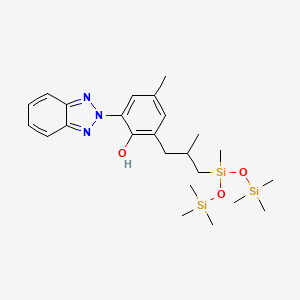

Structure

3D Structure

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVYTMDMDZRHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431753 | |

| Record name | Drometrizole trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155633-54-8 | |

| Record name | Drometrizole trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155633-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drometrizole trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155633548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drometrizole trisiloxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Drometrizole trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMETRIZOLE TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC22845I1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Drometrizole Trisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole trisiloxane, marketed under the trade name Mexoryl XL, is a lipophilic benzotriazole (B28993) derivative widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and other cosmetic products. Its efficacy in absorbing both UVA and UVB radiation, coupled with its notable photostability, makes it a subject of significant interest in the fields of dermatology, cosmetic science, and photoprotection research.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed data, experimental protocols, and visual representations to support advanced research and development.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]phenol | [3] |

| CAS Number | 155633-54-8 | [3][4] |

| Molecular Formula | C₂₄H₃₉N₃O₃Si₃ | [2] |

| Molecular Weight | 501.84 g/mol | [2] |

| Synonyms | Silatrizole, Mexoryl XL | [2] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that several of these values are predicted based on computational models.

| Property | Value(s) | Method/Source |

| Melting Point | 46-48°C, 94-96°C | [5] |

| Boiling Point | 530.6 ± 60.0 °C | Predicted |

| Density | 1.06 ± 0.1 g/cm³ | Predicted |

| Water Solubility | 0.000703 mg/mL | Predicted (ALOGPS)[4] |

| logP (Octanol-Water Partition Coefficient) | 6.5, 7.25, 10.82 | Predicted (ALOGPS, ChemAxon, KOWWIN)[4] |

| pKa (Strongest Acidic) | 9.96 | Predicted (ChemAxon)[4] |

Solubility Profile

This compound is characterized by its lipophilic nature, rendering it soluble in various organic solvents while being practically insoluble in water.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | [6] |

| Methanol | Slightly soluble | [6] |

| Acetone | Soluble | [2] |

| Ethanol (B145695) | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| DMSO | 5.02 mg/mL (10 mM) | [7] |

Ultraviolet (UV) Absorption

This compound is a broad-spectrum UV absorber with two distinct absorption peaks, one in the UVB range and another in the UVA range, contributing to its effectiveness in sun protection formulations.[1][3]

| Peak Absorption (λmax) | UV Range |

| 303 nm | UVB |

| 344 nm | UVA |

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of this compound are outlined below, based on standardized methodologies.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (OECD Guideline 103)

As this compound is a solid at room temperature with a high predicted boiling point, methods suitable for low-melting solids that do not decompose at their boiling point, such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), are recommended as described in OECD Guideline 103.[3][4]

Methodology (using DSC):

-

A small, weighed amount of the sample is placed in a suitable pan.

-

The pan is sealed and placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.

Water Solubility (OECD Guideline 105 - Flask Method)

Given the low predicted water solubility of this compound, the flask method is a suitable approach.[8][9]

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

logP Determination (Shake-Flask Method - OECD Guideline 117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Methodology:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

A measured volume of this solution is then added to a measured volume of the other phase in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, although for a compound with very low water solubility like this compound, a co-solvent system may be necessary.

Methodology:

-

A solution of this compound is prepared in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

UV Absorption Spectrum Determination (UV-Vis Spectrophotometry)

The UV absorption spectrum of this compound is determined using a UV-Vis spectrophotometer to identify its maximum absorption wavelengths (λmax).

Methodology:

-

A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance of the sample solution is measured over a range of UV wavelengths (e.g., 200-400 nm).

-

The resulting spectrum is plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance are identified.

Visualizations

UV Radiation Absorption Mechanism

The following diagram illustrates the fundamental mechanism by which this compound absorbs UV radiation and dissipates the energy.

Caption: UV absorption and energy dissipation by this compound.

General Experimental Workflow for Physicochemical Property Determination

This diagram outlines a generalized workflow for the experimental determination of the physicochemical properties of a compound like this compound.

Caption: General workflow for physicochemical property determination.

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A key step is the hydrosilylation reaction, where a precursor containing the benzotriazole chromophore is reacted with a trisiloxane moiety.[10] The synthesis often starts from 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol, which is then reacted with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) in the presence of a platinum catalyst.[11] The final product is then purified, often through recrystallization.[12]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers, scientists, and drug development professionals. The tabulated data, standardized experimental protocols, and visual diagrams offer a foundational understanding of this important UV filtering agent. The provided information is intended to facilitate further research into its applications, formulation optimization, and safety assessment.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to the Spectral Analysis of Drometrizole Trisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole (B141654) trisiloxane, commercially known as Mexoryl XL, is a highly effective, photostable, broad-spectrum ultraviolet (UV) filter.[1][2] As a lipophilic benzotriazole (B28993) derivative, it is a key component in many sunscreen and cosmetic formulations, providing protection against both UVA and UVB radiation.[1][2][3][4] Understanding its spectral properties is crucial for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectral analysis of drometrizole trisiloxane, with a focus on its absorption peaks and the experimental protocols for their determination.

This compound functions by absorbing UV radiation and dissipating the energy as less harmful thermal energy.[1] Its molecular structure is specifically designed for high photostability, meaning it does not readily degrade upon exposure to light, ensuring prolonged protection.[1]

Spectral Properties and Absorption Peaks

This compound exhibits characteristic absorption peaks in both the UVB and UVA regions of the electromagnetic spectrum. This dual-band absorption is a key attribute, providing comprehensive protection against sun-induced skin damage. The primary absorption maxima (λmax) are consistently reported in the scientific literature.

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound. It is important to note that while the absorption maxima are well-documented, the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is not widely published and should be determined experimentally under specific conditions.[5]

| Parameter | Value | Wavelength Range | Notes |

| Absorption Maximum (λmax) | ~303 nm | UVB | Provides protection against the primary erythemogenic radiation.[2][3][4][5] |

| Absorption Maximum (λmax) | ~344 nm | UVA | Offers protection against long-wave UVA radiation, associated with premature skin aging.[2][3][4][5] |

| Molar Absorptivity (ε) | To be determined | - | This value is dependent on the solvent and should be established during analytical method validation. |

| Solubility | Oil-soluble | - | This property is crucial for its incorporation into the oil phase of sunscreen formulations. |

Experimental Protocols for Spectral Analysis

The determination of the absorption spectrum and quantitative analysis of this compound is typically performed using UV-Vis spectrophotometry. The following protocols provide a detailed methodology for these experiments.

Determination of Absorption Maxima (λmax)

Objective: To determine the wavelengths of maximum UV absorbance for this compound in a suitable solvent.

Materials and Equipment:

-

This compound reference standard

-

Spectrophotometric grade solvent (e.g., ethanol, cyclohexane, or iso-octane)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is readily soluble and that is transparent in the UV range of interest (250-450 nm). Ethanol is a common choice for lipophilic UV filters.

-

Preparation of a Dilute Solution: Accurately weigh a small amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL). From the stock solution, prepare a dilute solution (e.g., 5-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.2-1.0 AU).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range to scan from 450 nm to 250 nm.

-

Use the solvent as a blank to zero the instrument.

-

-

Spectral Acquisition:

-

Rinse the quartz cuvette with the sample solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the wavelength scan.

-

-

Data Analysis:

-

Identify the wavelengths at which the maximum absorbance occurs. These are the λmax values.

-

Record the absorbance values at these peaks.

-

Determination of Molar Absorptivity (ε)

Objective: To determine the molar absorptivity of this compound at its absorption maxima.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations ranging from, for example, 2 µg/mL to 12 µg/mL.

-

Absorbance Measurements: Measure the absorbance of each standard solution at the predetermined λmax values (e.g., 303 nm and 344 nm).

-

Construction of a Calibration Curve: Plot a graph of absorbance versus concentration for each wavelength.

-

Calculation of Molar Absorptivity:

-

According to the Beer-Lambert law (A = εbc), the slope of the calibration curve is equal to the product of the molar absorptivity (ε) and the path length of the cuvette (b, typically 1 cm).

-

Calculate the molar absorptivity using the following formula: ε = Slope / b

-

The units for molar absorptivity are typically L mol⁻¹ cm⁻¹.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound is not a biological signaling pathway but rather a photochemical process. The following diagram illustrates the logical relationship of this process.

References

The Photostability and Degradation Pathways of Drometrizole Trisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Drometrizole trisiloxane, commercially known as Mexoryl XL, is a lipophilic benzotriazole (B28993) derivative widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and cosmetic products.[1][2][3][4] Its primary function is to protect the skin from the damaging effects of both UVA and UVB radiation by absorbing this energy and converting it into less harmful thermal energy.[3][5][6][7] A key attribute of this compound is its exceptional photostability, meaning it resists degradation upon exposure to light, ensuring prolonged and effective protection.[1][2][3][8] This technical guide provides an in-depth analysis of the photostability of this compound and explores its degradation pathways under forced conditions.

High Intrinsic Photostability

This compound is renowned for its high degree of photostability, a critical feature for a UV filter.[1][2][3][8] Unlike some other organic UV absorbers, such as avobenzone, it does not undergo significant chemical change when exposed to UV radiation.[2][9] This stability is attributed to its molecular structure, which efficiently dissipates the absorbed UV energy through non-destructive photophysical processes, primarily excited-state intramolecular proton transfer.[10] This allows the molecule to return to its ground state without significant chemical degradation, enabling it to continuously absorb UV radiation over time.[3]

Forced Degradation Studies

Despite its high photostability under normal usage conditions, understanding the potential degradation of this compound under extreme stress is crucial for regulatory purposes and for ensuring product quality and safety. A key study by Babu et al. (2018) investigated the forced degradation of this compound under conditions stipulated by the International Conference on Harmonization (ICH) guidelines, including acidic, basic, photolytic, oxidative, and thermal stress.[11][12][13][14][15]

The study revealed that this compound exhibits extensive degradation under acidic and basic hydrolytic conditions, leading to the formation of three identifiable degradation products.[11][12][13][14][15]

Table 1: Summary of Forced Degradation Conditions and Observations

| Stress Condition | Methodology | Observations |

| Acid Hydrolysis | 0.1 N HCl at 80°C for 24 hours | Extensive degradation, formation of three degradation products.[11][12][13] |

| Base Hydrolysis | 0.1 N NaOH at 80°C for 24 hours | Extensive degradation, formation of three degradation products.[11][12][13] |

| Oxidative Stress | 30% H₂O₂ at room temperature for 24 hours | Not specified in detail in the abstract. |

| Thermal Stress | 105°C for 24 hours | Not specified in detail in the abstract. |

| Photolytic Stress | UV light exposure | Not specified in detail in the abstract. |

Experimental Protocols

The following section details the methodologies employed in the forced degradation study of this compound.

Sample Preparation and Stress Conditions

A stock solution of this compound was prepared and subjected to the following stress conditions as per ICH guidelines:

-

Acidic Condition: The drug solution was treated with 0.1 N hydrochloric acid (HCl) and heated at 80°C for 24 hours.[11][12][13]

-

Basic Condition: The drug solution was treated with 0.1 N sodium hydroxide (B78521) (NaOH) and heated at 80°C for 24 hours.[11][12][13]

-

Oxidative Condition: The drug solution was treated with 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[11][12][13]

-

Thermal Condition: The drug substance was kept in a hot air oven at 105°C for 24 hours.[11][12][13]

-

Photolytic Condition: The drug solution was exposed to UV light.[11][12][13]

Analytical Methodology

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method was developed and validated for the separation and quantification of this compound and its degradation products.[11][12][13]

-

Chromatographic System: A rapid, simple, and reliable gradient UPLC combined with tandem mass spectrometry (MS/MS) was used.[11][12][13]

-

Column: The chromatographic separation was achieved on a C8 column (2.1 × 100 mm, 1.8 µm).[11][12][13]

-

Detection: The wavelength for detection was set at 305 nm.[11][12][13]

-

Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness.[11][12][13]

-

Characterization of Degradation Products: The degradation products were identified and characterized using UPLC combined with tandem mass spectrometry (LC/MS/MS) and LC-MS/Q-ToF analysis to confirm their proposed structures.[11][12][13]

Degradation Pathways

The forced degradation studies, particularly under acid and base hydrolysis, led to the identification of three degradation products. The degradation pathway likely involves the cleavage of the siloxane or other labile bonds within the this compound molecule. While the exact structures of the degradation products were determined in the cited study, the general pathway can be conceptualized as the breakdown of the parent molecule into smaller fragments.

Below are diagrams illustrating the experimental workflow for the forced degradation study and a conceptual representation of the degradation pathway.

Caption: Workflow for forced degradation of this compound.

Caption: Conceptual degradation of this compound.

Conclusion

This compound is a highly photostable UV filter, a characteristic that underpins its efficacy and widespread use in sun care products. Its molecular structure allows for the efficient dissipation of absorbed UV energy, preventing significant photodegradation under normal conditions. However, forced degradation studies reveal that the molecule can be degraded under harsh hydrolytic (acidic and basic) conditions. The identification and characterization of its degradation products through advanced analytical techniques such as UPLC-MS/MS are critical for a comprehensive understanding of its stability profile. This knowledge is invaluable for formulation scientists, quality control analysts, and regulatory professionals in the cosmetic and pharmaceutical industries.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [INCI] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. qzebright.com [qzebright.com]

- 9. Sunscreen - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. japsonline.com [japsonline.com]

- 12. japsonline.com [japsonline.com]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for this compound through MSn studies | Journal of Applied Pharmaceutical Science [bibliomed.org]

solubility profile of Drometrizole trisiloxane in cosmetic solvents

An In-depth Technical Guide: Solubility Profile of Drometrizole Trisiloxane in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound, commercially known as Mexoryl XL, is a highly effective, photostable broad-spectrum UV filter, absorbing both UVA and UVB radiation.[1][2] Its lipophilic nature dictates its solubility primarily in the oil phase of cosmetic formulations. Understanding its solubility profile in various cosmetic solvents is crucial for formulators to develop stable, aesthetically pleasing, and efficacious sunscreen products. This guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination and an illustrative solubility dataset.

Solubility Profile Summary

This compound is an oil-soluble crystalline powder that is readily incorporated into the oil phase of emulsions.[3][4][5] Its solubility is influenced by the polarity and chemical structure of the solvent. Generally, esters, particularly those with a higher polarity, are excellent solvents for lipophilic UV filters like this compound. Silicones and non-polar oils can also serve as solvents, although the solubility might be comparatively lower. The selection of a suitable solvent system is critical to prevent the recrystallization of the UV filter, which would compromise the product's efficacy and sensory properties.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a wide range of cosmetic solvents is limited. However, based on its chemical structure and the known solubility of similar lipophilic UV filters, the following table provides an illustrative summary of its expected solubility in common cosmetic solvents at ambient temperature.

Disclaimer: The following data is illustrative and intended to provide a relative comparison of solubility. Actual values should be determined experimentally.

| Solvent Category | INCI Name | Illustrative Solubility of this compound (% w/w at 25°C) |

| Esters | C12-15 Alkyl Benzoate | > 20% |

| Ethylhexyl Palmitate | > 15% | |

| Dibutyl Adipate | > 18% | |

| Isopropyl Myristate | > 12% | |

| Silicones | Dimethicone (5 cSt) | > 5% |

| Cyclopentasiloxane | > 8% | |

| Triglycerides | Caprylic/Capric Triglyceride | > 10% |

| Hydrocarbons | C13-15 Alkane | > 7% |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in cosmetic solvents, adapted from established protocols for UV filter solubility determination.[4]

Methodology: Isothermal Shake-Flask Method followed by HPLC-UV Analysis

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.[6][7][8]

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected cosmetic solvents (e.g., C12-15 Alkyl Benzoate, Cyclopentasiloxane, Caprylic/Capric Triglyceride)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC (e.g., Acetonitrile/Water mixture)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials.

-

Add a known volume or weight of the selected cosmetic solvent to each vial. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C).

-

Shake the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 48 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration that falls within the calibration range of the analytical method.

-

-

Quantitative Analysis by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at the wavelength of maximum absorbance for this compound (approximately 344 nm).

-

Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility as a percentage by weight (% w/w) or in g/100g of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. inside-our-products.loreal.com [inside-our-products.loreal.com]

- 3. pure.au.dk [pure.au.dk]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-Depth Technical Guide to Drometrizole Trisiloxane (CAS Number 155633-54-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drometrizole (B141654) trisiloxane, with the CAS number 155633-54-8, is a lipophilic benzotriazole (B28993) derivative widely recognized for its efficacy as a broad-spectrum ultraviolet (UV) filter. Marketed under the trade name Mexoryl XL, it is a key component in many sunscreen and cosmetic formulations, offering protection against both UVA and UVB radiation. Its notable photostability, attributed to an efficient energy dissipation mechanism, and its synergistic effects when combined with other UV filters, make it a subject of significant interest in the field of photoprotection. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols associated with drometrizole trisiloxane.

Chemical and Physical Properties

This compound is a synthetic organic molecule characterized by a benzotriazole chromophore attached to a trisiloxane chain. This unique structure imparts both its UV-absorbing capabilities and its desirable physical properties for formulation in cosmetic products.

| Property | Value | Reference |

| CAS Number | 155633-54-8 | [1] |

| Molecular Formula | C₂₄H₃₉N₃O₃Si₃ | [2] |

| Molecular Weight | 501.85 g/mol | [2] |

| Synonyms | Mexoryl XL, Silatrizole, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 94-96 °C | [5] |

| Solubility | Soluble in oil | [6] |

| UV Absorption Maxima (λmax) | 303 nm (UVB), 344 nm (UVA) | [3][7][8] |

Mechanism of Action: UV Absorption and Energy Dissipation

The photoprotective effect of this compound stems from its ability to absorb harmful UV radiation and dissipate the energy through a harmless photophysical process. The core of this mechanism lies in the benzotriazole moiety, which undergoes an efficient excited-state intramolecular proton transfer (ESIPT).[9][10]

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. This is followed by an ultrafast transfer of a proton from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring.[9] This process forms a transient, lower-energy keto-tautomer. The molecule then rapidly returns to its ground state, releasing the absorbed energy as heat, and the proton is transferred back to its original position.[9] This rapid and reversible cycle allows the molecule to dissipate UV energy repeatedly without undergoing significant photodegradation, thus conferring its high photostability.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. inside-our-products.loreal.com [inside-our-products.loreal.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WO2012055064A1 - Process for preparing 2-hydroxyphenyl benzotriazole siloxane compounds - Google Patents [patents.google.com]

- 5. paint.org [paint.org]

- 6. This compound (e.q. Mexoryl XL) [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. go.drugbank.com [go.drugbank.com]

The Lipophilic Nature of Drometrizole Trisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Drometrizole trisiloxane, marketed as Mexoryl XL, is a potent, photostable broad-spectrum ultraviolet (UV) filter. Its efficacy and safety profile are intrinsically linked to its lipophilic character, which dictates its formulation compatibility, skin retention, and low systemic absorption. This technical guide delves into the core physicochemical properties that define the lipophilic nature of this compound, presenting quantitative data, experimental methodologies, and conceptual frameworks relevant to its application in dermatological and cosmetic formulations.

Physicochemical Data Summary

The lipophilicity of a compound is a critical determinant of its biological behavior. For a topical agent like this compound, high lipophilicity is desirable to ensure it remains in the stratum corneum and does not readily partition into the more aqueous dermal layers or enter systemic circulation. The key quantitative descriptors of lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD), alongside solubility in various media.

| Property | Value | Source |

| LogP (predicted) | 7.25 | Chemaxon |

| 6.5 | ALOGPS | |

| Water Solubility (predicted) | 0.000703 mg/mL | ALOGPS |

| Solubility Profile | Oil-soluble[1][2][3][4] | Multiple |

| Slightly soluble in chloroform (B151607) and methanol[5] | BOC Sciences | |

| Insoluble in water[6] | Multiple |

Note: The provided LogP and water solubility values are predicted by computational models (Chemaxon and ALOGPS). Experimental determination is recommended for precise validation.

Experimental Protocols for Lipophilicity Determination

While specific experimental protocols for this compound are not publicly detailed, standard methodologies are employed to determine the lipophilicity of chemical compounds.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity. The classical "shake-flask" method is a foundational technique.

Protocol: Shake-Flask Method

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.

-

Dissolution of Compound: Dissolve a precisely weighed amount of this compound in the n-octanol phase.

-

Partitioning: Mix the n-octanol solution with a known volume of the water phase in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a rapid and reliable alternative for estimating LogP.[8]

Protocol: RP-HPLC Method

-

Column and Mobile Phase Selection: Utilize a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol).[9]

-

Standard Preparation: Prepare a series of standard compounds with known LogP values.

-

Chromatographic Run: Inject the this compound sample and the standards onto the HPLC system. The retention time of each compound is recorded.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k) of the standards against their known LogP values.

-

LogP Determination: The LogP of this compound is then interpolated from the calibration curve based on its retention time.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflows for LogP determination.

The lipophilic nature of this compound is fundamental to its function as a UV filter. This property ensures it resides in the oil phase of sunscreen formulations and remains on the skin's surface, providing a protective barrier against UV radiation while minimizing systemic exposure.

References

- 1. qzebright.com [qzebright.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (e.q. Mexoryl XL) [myskinrecipes.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. specialchem.com [specialchem.com]

- 6. Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 甲酚曲唑三硅氧烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Drometrizole Trisiloxane: A Technical Guide to a Broad-Spectrum UV Filter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole (B141654) trisiloxane, commercially known as Mexoryl XL, is a highly effective, photostable, broad-spectrum ultraviolet (UV) filter.[1][2] Developed and patented by L'Oréal, this lipophilic benzotriazole (B28993) derivative is a cornerstone in modern sunscreen formulations, offering robust protection against both UVA and UVB radiation.[1][3] Its unique chemical structure, which incorporates a trisiloxane group, imparts desirable properties such as high photostability and water resistance, making it a preferred choice for long-lasting sun protection products.[4] This technical guide provides an in-depth analysis of drometrizole trisiloxane, covering its mechanism of action, quantitative performance data, experimental evaluation protocols, and its role in preventing UV-induced skin damage.

Chemical and Physical Properties

This compound is a synthetic organic molecule designed for optimal performance in cosmetic formulations. Its key properties are summarized below.

| Property | Value | Reference(s) |

| INCI Name | This compound | [3] |

| CAS Number | 155633-54-8 | [5] |

| Molecular Formula | C₂₄H₃₉N₃O₃Si₃ | [5] |

| Molar Mass | 501.84 g/mol | [5] |

| Appearance | Off-white to pale beige waxy solid | |

| Solubility | Oil-soluble | [6] |

| UV Absorption Peaks | 303 nm (UVB), 344 nm (UVA) | [3][6] |

Mechanism of Action

As a chemical UV filter, this compound functions by absorbing high-energy UV photons and converting this energy into a less harmful form, primarily heat.[7] This process is facilitated by the benzotriazole moiety within its structure, which acts as a chromophore. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state through a non-radiative decay process. This efficient energy dissipation pathway is key to its exceptional photostability, allowing the molecule to undergo this cycle repeatedly without significant degradation.[7][8] This contrasts with less photostable filters, which may undergo chemical changes upon UV exposure, leading to a loss of efficacy.[2]

Quantitative Performance Data

The efficacy of this compound is demonstrated through its strong absorbance across the UV spectrum and its high photostability. While specific molar extinction coefficients and photodegradation percentages are not widely available in public literature, its performance characteristics are well-established.

UV Absorption Characteristics

| Parameter | Value/Range | Notes | Reference(s) |

| UVB Absorption Peak (λmax) | 303 nm | Provides strong protection against UVB radiation, the primary cause of sunburn. | [3][6] |

| UVA Absorption Peak (λmax) | 344 nm | Offers significant protection in the UVA range, which is associated with premature skin aging. | [3][6] |

| Critical Wavelength | > 370 nm | In formulation, helps achieve the "broad-spectrum" designation by providing substantial UVA protection. | [9] |

Photostability

This compound is renowned for its high photostability, meaning it does not readily degrade upon exposure to UV radiation. This ensures that the level of protection offered by a sunscreen formulation remains consistent during sun exposure. Its stability is a significant advantage over other UV filters like avobenzone, which is known to be photounstable.[2]

In Vivo Performance

In vivo data for formulations containing this compound consistently demonstrate high SPF and UVA-PF values. It is often used in combination with other UV filters, such as ecamsule (B1337) (Mexoryl SX), to achieve a synergistic effect and provide comprehensive broad-spectrum protection.[1][3] Formulations with this compound can achieve high SPF ratings (e.g., SPF 50+) and meet the European Union's requirement for a UVA-PF of at least one-third of the labeled SPF.[9][10]

Experimental Protocols

The evaluation of sunscreen efficacy and photostability relies on standardized in vitro and in vivo methods. Below are detailed methodologies for key experiments relevant to the assessment of this compound.

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination (Based on ISO 24443)

This method assesses the UVA protection of a sunscreen product by measuring UV transmittance through a thin film of the product on a substrate.

-

Substrate Preparation : A roughened polymethylmethacrylate (PMMA) plate is used to mimic the surface of the skin.

-

Product Application : A precise amount of the sunscreen product (typically 1.3 mg/cm²) is applied uniformly across the PMMA plate.

-

Drying/Equilibration : The plate is left in the dark for a set period (e.g., 15-30 minutes) to allow the sunscreen film to stabilize.

-

Initial Transmittance Measurement : The plate is placed in a UV spectrophotometer, and the initial absorbance/transmittance is measured at 1 nm increments from 290 nm to 400 nm.

-

UV Irradiation : The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor of the product.

-

Post-Irradiation Transmittance Measurement : After irradiation, the absorbance/transmittance of the sunscreen film is measured again across the same wavelength range.

-

Calculation : The UVA-PF and critical wavelength are calculated from the post-irradiation data. The UVA-PF provides a measure of the magnitude of UVA protection, while the critical wavelength indicates the breadth of protection across the UVA spectrum.

In Vitro Photostability Testing

This protocol evaluates the ability of a UV filter to retain its protective properties after UV exposure.

-

Sample Preparation : A thin film of the sunscreen formulation is prepared on a PMMA plate as described in the UVA-PF protocol.

-

Initial Absorbance Spectrum : The initial UV absorbance spectrum of the film is recorded from 290 nm to 400 nm.

-

UV Exposure : The sample is exposed to a defined dose of UV radiation from a calibrated solar simulator.

-

Post-Exposure Absorbance Spectrum : The UV absorbance spectrum is recorded again after the exposure period.

-

Data Analysis : The pre- and post-exposure spectra are compared to determine the percentage of degradation or the loss in protective capacity (e.g., change in SPF or UVA-PF). A lower percentage of change indicates higher photostability.

In Vivo Sun Protection Factor (SPF) Determination (Based on ISO 24444)

This method determines the level of UVB protection a product provides on human skin.

-

Subject Selection : A panel of healthy human volunteers with fair skin types (I, II, or III) is selected.

-

Test Sites : Small, defined areas are marked on the subjects' backs.

-

Product Application : The sunscreen product is applied accurately and uniformly to the designated test sites at a concentration of 2 mg/cm². An adjacent area is left unprotected as a control.

-

UV Exposure : The test sites are exposed to a series of increasing doses of UV radiation from a solar simulator designed to mimic the sun's spectrum.

-

Erythema Assessment : 16 to 24 hours after UV exposure, the skin is visually assessed for erythema (redness).

-

Minimal Erythemal Dose (MED) Determination : The MED is determined for both the protected and unprotected skin. The MED is the lowest UV dose that produces the first perceptible redness.

-

SPF Calculation : The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

Mandatory Visualizations

Signaling Pathways and Protective Mechanisms

UV radiation triggers a cascade of damaging signaling pathways in the skin. This compound provides protection by blocking the initial UV insult.

Caption: UV-induced skin damage pathways and the protective role of this compound.

Experimental Workflow: In Vitro UVA-PF Determination

The following diagram illustrates the workflow for determining the UVA Protection Factor of a sunscreen product in vitro.

Caption: Workflow for in vitro determination of UVA Protection Factor (UVA-PF).

Applications and Formulation Considerations

This compound is a versatile UV filter used in a wide range of sun care and daily wear cosmetic products. Its oil-solubility makes it particularly suitable for water-resistant formulations.[4] The maximum approved concentration of this compound varies by region, with the European Union permitting its use up to 15%.[11][12]

Due to its synergistic effects, it is frequently formulated with other UV filters, both organic and inorganic, to achieve higher SPF and broad-spectrum protection.[1] The combination of this compound (Mexoryl XL) and ecamsule (Mexoryl SX) is a well-known example of a highly effective and photostable UV filtering system.[3]

Conclusion

This compound (Mexoryl XL) stands out as a superior broad-spectrum UV filter, distinguished by its high photostability and efficacy against both UVA and UVB radiation. Its mechanism of action, involving efficient absorption and dissipation of UV energy, ensures long-lasting protection against the primary environmental aggressor responsible for skin aging and carcinogenesis. Standardized in vitro and in vivo testing protocols confirm its high performance, making it an invaluable ingredient for researchers and formulators in the development of advanced sun protection products.

References

- 1. This compound | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Manufacturer & Suppliers |ELUVSAFE-DMztSilOx - Elchemy [elchemy.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. essuntials.com [essuntials.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

Initial Toxicological Screening of Drometrizole Trisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the initial toxicological screening of Drometrizole (B141654) Trisiloxane, a lipophilic benzotriazole (B28993) derivative used as a UV filter in cosmetic products.[1][2][3] The information presented is based on available safety assessments and scientific literature, with a focus on quantitative data and experimental methodologies. While much of the publicly available data pertains to the related compound Drometrizole, this guide aims to provide a comprehensive understanding of the toxicological profile relevant to Drometrizole Trisiloxane.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on Drometrizole. It is important to note that while this compound is a derivative, the toxicological data for the parent compound, Drometrizole, provides a foundational understanding of its safety profile.

Table 1: Acute Toxicity of Drometrizole

| Route of Administration | Test Species | LD50/LC50 | Results | Reference |

| Oral | Mice | 6.5 g/kg | - | [4] |

| Oral | Mice | > 5.0 g/kg | - | [4] |

| Oral | Mice | > 10 g/kg | Low toxicity | [4] |

| Oral | Rats | > 15.0 g/kg (for a product containing 1% Drometrizole) | No acute toxicity observed | [4] |

| Oral | Rats | > 5.0 g/kg (for products containing 0.3% and 0.03% Drometrizole) | No acute toxicity observed | [4] |

| Dermal | Rabbits | > 2 g/kg (for a product containing 0.3% Drometrizole) | - | [4] |

| Inhalation | Rats | > 1,420 mg/m³ (4 hr) | - | [4] |

Table 2: Repeated Dose Toxicity of Drometrizole

| Study Duration | Test Species | Route | NOAEL | Key Findings | Reference |

| 13-week | Beagle Dogs | Oral | Male: 31.75 mg/kg bw/day, Female: 34.6 mg/kg bw/day | Based on increased serum alanine (B10760859) aminotransferase activity. | [4][5] |

| 2-year | Rats | Oral (feeding) | 47 to 58 mg/kg day⁻¹ | - | [6] |

Table 3: Developmental Toxicity of Drometrizole

| Study Type | Test Species | Route | NOEL | Findings | Reference |

| Developmental | Rats and Mice | - | 1000 mg/kg day⁻¹ | No teratogenic effects were observed. | [6] |

Table 4: Genotoxicity of Drometrizole

| Assay Type | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Not mutagenic | [4][7] |

| Mouse Bone Marrow Micronucleus Test | In vivo | Not mutagenic | [6][7] |

| Somatic Mutation Assays | Chinese Hamsters | Not genotoxic | [6] |

Table 5: Ocular Irritation of Drometrizole

| Test Substance | Test Species | Condition | Results | Reference |

| 500 mg Drometrizole | Rabbit | - | Moderate irritation after 24 hr. | [4] |

| Nail polish with 1% Drometrizole | Rabbit | With washing | Mildly irritating (Draize scores: 11, 9, 5, 1, 0 on days 1, 2, 3, 4, 7). | [4] |

| Nail polish with 1% Drometrizole | Rabbit | Without washing | Mildly irritating (Draize scores: 16, 8, 2, 0 on days 1, 2, 3, 4). | [4] |

| Nail product with 0.03% Drometrizole | Rabbit | Without washing | Non-irritating (Draize scores: 0 at 24, 48, 72 hr). | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the key toxicological assessments of Drometrizole.

2.1. Acute Oral Toxicity

-

Objective: To determine the acute toxicity of a substance when administered orally.

-

Species: Mice and rats have been used in studies with Drometrizole.[4][7]

-

Methodology:

-

The test substance (Drometrizole) is suspended in a vehicle like sunflower oil or polyethylene (B3416737) glycol 400.[4][7]

-

A single high dose of the substance is administered to the animals via gavage (stomach tube).[4][7]

-

Control animals receive only the vehicle.[7]

-

The animals are observed for clinical symptoms and mortality for a period of 14 to 21 days.[4][7]

-

Body weight is monitored throughout the observation period.[7]

-

The Lethal Dose 50 (LD50), the dose at which 50% of the test animals are expected to die, is calculated.

-

2.2. Dermal Toxicity

-

Objective: To assess the potential for a substance to cause toxicity through skin absorption.

-

Species: Rabbits and albino guinea pigs have been utilized.[4]

-

Methodology:

-

The test substance, often in a product formulation, is applied to the clipped skin of the animals.[4]

-

The application site is covered with an occlusive patch for 24 hours.[4]

-

After the exposure period, the patch is removed.

-

The animals are observed for signs of toxicity and mortality for 14 days.[4]

-

The dermal LD50 is then estimated.[4]

-

2.3. Eye Irritation

-

Objective: To evaluate the potential of a substance to cause irritation or damage to the eye.

-

Species: Albino rabbits are the standard model for the Draize eye test.[4]

-

Methodology (Draize Test):

-

A specified amount of the test substance (e.g., 0.1 mL of a product containing Drometrizole) is instilled into one eye of each rabbit.[4]

-

The other eye serves as an untreated control.

-

In some tests, the eye is washed with water after a short exposure period (e.g., four seconds), while in others, it is left unwashed.[4]

-

The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling, at specific time points (e.g., 1, 24, 48, 72 hours, and up to 7 days).[4]

-

Scores are assigned based on the severity of the observed reactions, with a maximum possible score of 110.[4]

-

2.4. Skin Sensitization

-

Objective: To determine if a substance can induce an allergic contact dermatitis.

-

Species: Guinea pigs are commonly used.[4]

-

Methodology (Magnusson-Kligman Maximization Test):

-

Induction Phase: The animals are initially exposed to the test substance (e.g., 5% Drometrizole) through both intradermal injection (with adjuvant) and topical application to induce a state of sensitization.[4]

-

Challenge Phase: After a rest period, a non-irritating concentration of the substance is applied topically to a different area of the skin.

-

The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal.[4]

-

The incidence and severity of the reactions are used to classify the sensitization potential of the substance. Drometrizole was found to be negative for sensitization in two such tests.[4][6]

-

2.5. Genotoxicity

-

Objective: To assess the potential of a substance to cause damage to the genetic material (DNA).

-

Methodology: A battery of tests is typically performed to evaluate different genotoxic endpoints.

-

Ames Test (Bacterial Reverse Mutation Assay):

-

System: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid.

-

Principle: The bacteria are exposed to the test substance. If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow in a medium lacking the amino acid. Drometrizole was not mutagenic in this test.[4][7]

-

-

In Vivo Mouse Bone Marrow Micronucleus Test:

-

System: Mice are treated with the test substance.

-

Principle: Bone marrow cells are examined for the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronucleated cells indicates chromosomal damage. Drometrizole was negative in this assay.[6][7]

-

-

Toxicological Screening Workflow

The following diagram illustrates a typical workflow for the initial toxicological screening of a cosmetic ingredient like this compound.

Summary of Findings

-

Acute Toxicity: Drometrizole exhibits low acute toxicity via oral, dermal, and inhalation routes.[4][8]

-

Irritation and Sensitization: While concentrated Drometrizole can be a moderate eye irritant, formulations with lower concentrations are minimally irritating to non-irritating.[4][6] It is not considered a skin sensitizer (B1316253) in animal studies, although rare cases of allergic contact dermatitis have been reported in humans for this compound.[4][9][10]

-

Repeated Dose Toxicity: The No Observed Adverse Effect Level (NOAEL) has been established in sub-chronic oral toxicity studies.[4][5]

-

Genotoxicity: Drometrizole is not considered to be genotoxic based on a battery of in vitro and in vivo assays.[6][8]

-

Developmental Toxicity: Studies in animals have not shown any teratogenic effects.[6][10]

The European Commission's Scientific Committee on Cosmetology (SCC) concluded that this compound is safe for use in cosmetic products as a UV light absorber at a maximum concentration of 15%, noting no evidence of allergenicity or mutagenicity and very low dermal absorption.[11] It is important to note that while widely used in Europe, Canada, and other regions, this compound has not yet been approved by the FDA for use in sunscreen products in the United States.[1][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amended final report of the safety assessment of Drometrizole as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. Allergic contact dermatitis to this compound in a sunscreen with concomitant sensitivities to other sun screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

Drometrizole Trisiloxane: An In-depth Technical Guide on its Environmental Fate and Preliminary Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole trisiloxane (DHHB), a lipophilic benzotriazole (B28993) derivative, is a broad-spectrum UV filter utilized in sunscreen and cosmetic products to protect against UVA and UVB radiation.[1][2][3] Its photostability is a key characteristic, ensuring prolonged protection upon sun exposure.[1] However, the increasing use of personal care products containing DHHB has led to its release into the environment, raising questions about its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of DHHB's environmental behavior and its preliminary effects on ecosystems.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental distribution and behavior.

| Property | Value | Reference |

| Chemical Name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol | [4] |

| CAS Number | 155633-54-8 | [4] |

| Molecular Formula | C24H39N3O3Si3 | [4] |

| Molecular Weight | 501.84 g/mol | [4] |

| Appearance | Off-white to pale yellow powder | Qzuhou Ebright Chemicals Co.,Ltd |

| Water Solubility | Insoluble | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.31 (for the parent compound drometrizole) | [5] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, the key processes determining its environmental persistence are hydrolysis, biodegradation, and sorption.

Abiotic Degradation

Hydrolysis: this compound has been shown to undergo significant degradation under acidic and basic conditions.[6][7] Studies conducted under International Conference on Harmonization (ICH) guidelines revealed extensive degradation of the parent compound through acid and base hydrolysis.[6][7]

Photodegradation: DHHB is designed to be photostable to effectively absorb UV radiation over extended periods.[1] This inherent stability suggests that photodegradation in the environment is likely a slow process.

Biodegradation

Limited information is currently available regarding the ready biodegradability of this compound according to standardized OECD guidelines (e.g., OECD 301). While some studies suggest that activated sludge from sewage treatment plants can degrade certain chemicals more effectively than standard laboratory inocula, specific data for DHHB is lacking.[8][9]

Environmental Distribution

Bioaccumulation: The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF) or bioaccumulation factor (BAF). For hydrophobic compounds like DHHB, there is a potential for bioaccumulation in aquatic organisms. Standardized tests, such as OECD Guideline 305, are used to determine the BCF in fish.[10][11][12][13] At present, specific BCF or BAF values for this compound from experimental studies are not publicly available.

Preliminary Environmental Impact

The preliminary environmental impact assessment of this compound focuses on its potential toxicity to aquatic and terrestrial organisms, as well as its potential to disrupt endocrine systems.

Ecotoxicity

Aquatic Compartment: Information on the ecotoxicity of this compound is sparse. One available study reports an acute 96-hour LC50 (the concentration lethal to 50% of the test organisms) for fish to be 3.7 mg/L. Further research is needed to determine the acute and chronic toxicity to other aquatic organisms, such as invertebrates (Daphnia magna) and algae (Pseudokirchneriella subcapitata), following standardized OECD guidelines (OECD 211 and OECD 201, respectively).[9][14]

Terrestrial Compartment: No data on the toxicity of this compound to terrestrial organisms was found in the reviewed literature.

Endocrine Disruption Potential

The potential for this compound to act as an endocrine-disrupting chemical (EDC) is an area of growing interest. Some organic UV filters have been shown to interfere with hormonal systems.[15] However, for DHHB, there is a lack of conclusive data from standardized in vitro assays, such as androgen and estrogen receptor binding or transactivation assays.[16][17][18] One study indicated that this compound can induce Ca2+ signals in human sperm cells, suggesting a potential to mimic the effect of progesterone, but further research is needed to understand the environmental relevance of this finding.[11]

Experimental Protocols

Analysis of this compound in Environmental Matrices

The accurate quantification of this compound in environmental samples is crucial for assessing its occurrence and fate. A sensitive and reliable method using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for its analysis.

Sample Preparation (Solid-Phase Extraction - SPE): A common technique for extracting and pre-concentrating organic compounds from aqueous samples is Solid-Phase Extraction (SPE). While a specific protocol for DHHB in environmental water was not detailed in the search results, a general procedure for pharmaceuticals can be adapted.

-

Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[19]

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by deionized water.[19]

-

Sample Loading: Pass a known volume of the filtered water sample through the SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the retained this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.[19]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent compatible with the LC-MS/MS system.

UPLC-MS/MS Analysis: The following parameters are based on a validated method for the analysis of this compound and its degradation products.[6][7]

-

Chromatographic Column: C8 column (2.1 × 100 mm, 1.8 µm)[6][7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for sensitive and selective detection. Specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for this compound need to be determined for quantification and confirmation.

Ecotoxicity Testing

Standardized ecotoxicity tests are performed according to OECD guidelines to ensure comparability of results.

-

Acute Fish Toxicity (based on OECD Guideline 203): Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.

-

Chronic Daphnia magna Reproduction Test (OECD Guideline 211): Young female Daphnia are exposed to the test substance for 21 days. The total number of living offspring is assessed to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction.[9][14]

-

Algal Growth Inhibition Test (OECD Guideline 201): Cultures of a green alga, such as Pseudokirchneriella subcapitata, are exposed to different concentrations of the test substance for 72 hours. The inhibition of cell growth is measured to determine the EC50 (the concentration causing a 50% reduction in growth).[10][20]

Visualizations

Caption: Logical relationship of this compound's environmental journey.

Caption: Experimental workflow for DHHB analysis in water.

Conclusion and Future Perspectives

This compound is a photostable UV filter that enters the environment primarily through wastewater effluent. While it is known to degrade via hydrolysis, there is a significant lack of data on its biodegradation, sorption to soil and sediment, and bioaccumulation potential. Preliminary ecotoxicity data is limited to acute fish toxicity, and its potential as an endocrine disruptor in environmentally relevant organisms remains largely unexplored.

To conduct a thorough environmental risk assessment, further research is imperative to fill these data gaps. Standardized studies following OECD guidelines are needed to determine the ready biodegradability, soil and sediment sorption coefficients (Koc), and bioconcentration factors (BCF) of this compound. Comprehensive acute and chronic ecotoxicity testing on a broader range of aquatic organisms is also essential. Furthermore, targeted in vitro and in vivo studies are required to elucidate its potential for endocrine disruption and the underlying mechanisms of action. The development and validation of robust analytical methods for various environmental matrices will be critical in supporting these research efforts and in monitoring the environmental concentrations of this widely used UV filter.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. japsonline.com [japsonline.com]

- 7. A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for this compound through MSn studies | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 8. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fera.co.uk [fera.co.uk]

- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 14. oecd.org [oecd.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of an estrogen receptor-alpha transcriptional activation assay for testing a diverse spectrum of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unraveling ER dimerization dynamics in endocrine disruption based on a BRET-focused approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pasteur.epa.gov [pasteur.epa.gov]

- 20. eurofins.com.au [eurofins.com.au]

Drometrizole trisiloxane molecular weight and empirical formula

This document provides the core physicochemical properties of drometrizole (B141654) trisiloxane, a lipophilic benzotriazole (B28993) derivative utilized as a broad-spectrum UV absorber in sunscreen formulations.